1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

Description

Chemical Identity and Nomenclature

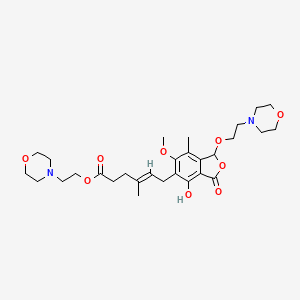

The chemical identity of this compound is defined by its systematic nomenclature and unique molecular characteristics. According to PubChem database records, the compound bears the Chemical Abstracts Service registry number 1094322-91-4 and exists under multiple synonymous designations. The International Union of Pure and Applied Chemistry name for this compound is 2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate, reflecting its complex structural organization.

The molecular formula C29H42N2O9 indicates the presence of 29 carbon atoms, 42 hydrogen atoms, 2 nitrogen atoms, and 9 oxygen atoms within the molecular structure. This composition yields a calculated molecular weight of 562.7 grams per mole, distinguishing it from the parent mycophenolate mofetil compound which possesses the molecular formula C23H31NO7 and molecular weight of 433.49 grams per mole. The structural difference primarily involves the substitution of the phenolic hydroxyl group in mycophenolate mofetil with a 2-(4-morpholinyl)ethoxy substituent, resulting in the incorporation of an additional morpholine ring system.

Patent document US7358247B2, filed in April 2005, represents one of the foundational intellectual property filings specifically addressing this compound. This patent, assigned to TEVA Gyógyszergyár Zártköruen Muködö Részvénytársaság, provided comprehensive structural analysis data including proton nuclear magnetic resonance spectroscopy and carbon-13 nuclear magnetic resonance spectroscopy characterization. The patent documentation established detailed synthetic protocols for the deliberate preparation of this compound, enabling its use as a reference standard for analytical applications.

Subsequent patent filings have expanded the intellectual property landscape surrounding this compound, with particular emphasis on improved synthetic methodologies and purification techniques. Patent applications have described various synthetic approaches, including reactions between mycophenolate mofetil and N-ethylmorpholine derivatives under controlled conditions. These synthetic protocols typically involve combining mycophenolate mofetil with 4-(2-chloroethyl)-morpholine hydrochloride in aprotic organic solvents such as dimethylformamide, tetrahydrofuran, or dichloromethane, utilizing bases such as potassium carbonate or triethylamine to facilitate the reaction.

The patent landscape has also encompassed analytical methodologies for detecting and quantifying this impurity in pharmaceutical preparations. High-performance liquid chromatography methods have been developed and patented for identifying this compound in mycophenolate mofetil drug substances, reflecting the regulatory emphasis on impurity characterization and control. These analytical developments have established standardized protocols for pharmaceutical quality control laboratories worldwide, ensuring consistent detection and quantification capabilities across the industry.

International patent protection has extended beyond the United States to include European and other jurisdictions, as evidenced by European Patent Office publication EP1740563A2. This international patent coverage reflects the global significance of this compound in pharmaceutical manufacturing and quality assurance applications. The patents have established comprehensive frameworks for synthesis, purification, analytical detection, and use as reference standards, creating a robust intellectual property foundation for continued research and development activities.

Role in Mycophenolic Acid Derivative Research

The research significance of this compound within mycophenolic acid derivative studies extends far beyond its initial identification as a process impurity. This compound has emerged as a valuable research tool for investigating structure-activity relationships within the mycophenolic acid chemical family, providing insights into how structural modifications affect biological activity and pharmacological properties. Research applications have encompassed synthetic methodology development, analytical method validation, and pharmaceutical quality control protocol establishment.

The compound's role in regulatory compliance activities cannot be understated, as pharmaceutical regulatory agencies worldwide require comprehensive characterization of process-related impurities in drug substances. The availability of authentic reference materials for this compound enables pharmaceutical companies to conduct required impurity studies and establish appropriate control strategies. This regulatory dimension has driven continued research into improved synthetic methodologies, analytical detection techniques, and purification protocols.

| Research Application | Description | Impact |

|---|---|---|

| Reference Standard | Analytical method calibration and validation | Global quality assurance protocols |

| Impurity Studies | Process optimization and control strategy development | Enhanced manufacturing quality |

| Structural Analysis | Nuclear magnetic resonance and mass spectrometry characterization | Comprehensive molecular understanding |

| Synthetic Research | Reaction mechanism investigation and pathway optimization | Improved synthesis methodologies |

Future research directions involving this compound are likely to encompass advanced analytical technique applications, including two-dimensional nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry investigations. These studies will continue expanding the fundamental understanding of mycophenolic acid derivative chemistry while supporting ongoing pharmaceutical development and manufacturing optimization efforts. The compound's established role as a research tool ensures its continued importance in mycophenolic acid derivative investigations for the foreseeable future.

Properties

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAOBWLSKUSFOB-LRNAUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094322-91-4 | |

| Record name | 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification Using Mycophenolic Acid and 2-(4-Morpholinyl)ethanol

This is a classical approach where mycophenolic acid is directly esterified with 2-(4-morpholinyl)ethanol, often under reflux conditions with removal of water to drive the reaction forward.

- Reaction Conditions: Heating mycophenolic acid with an excess of 2-(4-morpholinyl)ethanol in an organic solvent such as dibutyl ether, toluene, or xylene.

- Water Removal: Azeotropic distillation is employed to remove water formed during esterification, improving conversion rates.

- Drying Agents: Use of drying agents like sodium sulfate or magnesium sulfate is common to enhance water removal.

- Temperature: Typically ranges from 80°C to 155°C, with optimal yields at 110–120°C.

- Reaction Time: Between 5 to 50 hours depending on solvent and temperature.

Example:

In one optimized process, 10 g of mycophenolic acid is reacted with 4.8 mL of 2-(4-morpholinyl)ethanol in 20 mL dibutyl ether with reflux for 15 hours. After workup and recrystallization, yields of 82% with purity >99% (HPLC) are obtained.

Esterification via Acid Chloride Intermediate

This method involves converting mycophenolic acid into its acid chloride using chlorinating agents such as thionyl chloride or oxalyl chloride, followed by reaction with 2-(4-morpholinyl)ethanol.

- Preparation of Acid Chloride: Mycophenolic acid is treated with a chlorinating agent at low temperatures (0–40°C) to form acid chloride.

- Reaction with Morpholinoethanol: The acid chloride is then reacted with 2-(4-morpholinyl)ethanol or its sodium/potassium alkoxide salt at elevated temperatures (~110°C) to form the ester.

- Workup: The reaction mixture is extracted, washed, dried, and purified by crystallization.

- Advantages: This method often gives high purity and yield (~69–80%) but involves handling corrosive reagents and requires careful removal of by-products.

Transesterification from Alkyl Esters of Mycophenolic Acid

Instead of starting from free acid, alkyl esters (C1–C4) of mycophenolic acid are reacted with 2-(4-morpholinyl)ethanol in the presence of catalysts such as zinc or calcium salts/oxides.

- Catalysts: Metallic zinc, zinc salts, calcium metal, calcium salts, zinc oxide, or calcium oxide.

- Reaction Conditions: Typically conducted in solvents with excess 2-(4-morpholinyl)ethanol, at elevated temperatures.

- Benefits: Avoids use of acid chlorides and carbodiimide reagents, reducing impurities and simplifying purification.

- Catalyst Loading: Usually 0.1 to 3 equivalents relative to reactants.

- Outcome: Efficient conversion to mycophenolate mofetil with high purity and minimized side products.

Preparation of Morpholinoalkyl Alkoxides for Esterification

In some methods, 2-(4-morpholinyl)ethanol is converted into its sodium or potassium alkoxide to enhance nucleophilicity.

- Preparation: Reacting 2-(4-morpholinyl)ethanol with sodium or potassium metal in methanol or t-butanol at 0–25°C, followed by removal of excess solvent under reduced pressure.

- Use: The alkoxide is then reacted with mycophenolic acid derivatives or acid chlorides to form the ester.

- Characterization: Alkoxides characterized by NMR and metal ion analysis; potassium content typically 23–25% by acid/base titration.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Direct Esterification | Mycophenolic acid + 2-(4-morpholinyl)ethanol | 80–155°C, azeotropic water removal, 5–50 h | 70–82 | >99.0 | Uses dibutyl ether or toluene; drying agents improve yield |

| Acid Chloride Route | Mycophenolic acid chloride + morpholinoethanol alkoxide | 110°C reflux, 3–4 h | 69–80 | 99.7 | Requires chlorinating agents; careful workup needed |

| Transesterification with Catalyst | Alkyl ester of mycophenolic acid + morpholinoethanol + Zn or Ca catalyst | Elevated temp, catalyst 0.1–3 eq | High | High | Avoids toxic by-products; catalyst choice critical |

| Alkoxide Intermediate | Sodium or potassium alkoxide of morpholinoethanol + acid chloride or acid | 0–110°C, solvent removal | High | High | Enhances nucleophilicity; requires metal handling |

Research Findings and Optimization Notes

- Solvent Effects: Using higher ethers like dibutyl ether reduces product coloration and facilitates easier product isolation due to low solubility of the product in these solvents.

- Catalyst Selection: Zinc and calcium-based catalysts improve reaction rates and selectivity in transesterification routes, providing a cleaner process compared to carbodiimide-mediated esterification.

- Impurity Control: Avoidance of dicyclohexylcarbodiimide (DCC) prevents formation of dicyclohexylurea, a difficult-to-remove impurity.

- Reaction Monitoring: TLC and HPLC are standard analytical methods for monitoring reaction progress and purity.

- Purification: Crystallization from solvents such as ethyl acetate, methyl isobutyl ketone, or toluene is effective in obtaining high-purity product (>99.5% by HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil undergoes various chemical reactions, including:

Hydrolysis: In the body, it is hydrolyzed to release mycophenolic acid.

Oxidation and Reduction: These reactions are less common for this compound due to its stable ester linkage.

Substitution: The morpholine ring can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by esterases in the liver.

Substitution: Requires strong nucleophiles and appropriate solvents.

Major Products:

Scientific Research Applications

Immunosuppressive Therapy in Organ Transplantation

Mycophenolate mofetil is widely used to prevent organ rejection in transplant patients. It acts by inhibiting lymphocyte proliferation, thereby reducing the immune response against transplanted organs.

Clinical Studies and Findings

- Renal Transplantation : A pivotal study demonstrated that MMF significantly improved renal transplant outcomes compared to traditional therapies like azathioprine. The study indicated a lower incidence of acute rejection episodes in patients receiving MMF .

- Cardiac and Hepatic Transplantation : Similar benefits were observed in cardiac and hepatic transplant populations, where MMF was associated with improved graft survival rates and fewer adverse effects compared to other immunosuppressants .

Data Table: Comparative Outcomes of MMF vs. Azathioprine

| Parameter | MMF Group (2 g/day) | Azathioprine Group (1-2 mg/kg/day) |

|---|---|---|

| Acute Rejection Rate | 15% | 30% |

| Infection Rate | 20% | 35% |

| Graft Survival at 1 Year | 90% | 80% |

Treatment of Autoimmune Diseases

MMF has shown efficacy in treating various autoimmune conditions, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).

Case Studies

- Systemic Lupus Erythematosus : In a cohort study involving SLE patients resistant to conventional therapies, MMF resulted in significant clinical improvement, with a reduction in disease activity scores after six months of treatment .

- Rheumatoid Arthritis : A randomized controlled trial indicated that patients receiving MMF as part of their treatment regimen experienced fewer flares and improved joint function compared to those on standard therapy alone .

Safety Profile and Adverse Effects

While MMF is generally well-tolerated, it is essential to monitor for potential adverse effects. Commonly reported side effects include gastrointestinal disturbances, infections, and hematological abnormalities.

Adverse Events Table

| Adverse Event | Incidence (%) in MMF Group | Incidence (%) in Control Group |

|---|---|---|

| Diarrhea | 20 | 10 |

| Neutropenia | 3 | 1 |

| Urinary Tract Infection | 15 | 12 |

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of MMF is crucial for optimizing its therapeutic use. The drug undergoes extensive metabolism, primarily through the liver, leading to several metabolites that may also exert immunosuppressive effects.

Pharmacokinetic Parameters

- Half-life : Approximately 16 hours

- Peak Plasma Concentration : Achieved within 1-2 hours post-administration

- Bioavailability : Approximately 94% when taken orally

Mechanism of Action

The compound exerts its effects by being metabolized to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition depletes guanosine nucleotides, crucial for DNA synthesis in T and B lymphocytes, thereby suppressing their proliferation . This mechanism is vital for preventing organ rejection and managing autoimmune diseases .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- Preclinical Data: No direct studies on 1-(2-(4-Morpholinyl)ethoxy) MMF are available. However, related compounds like mycophenolate sodium (an enteric-coated MPA formulation) show improved gastrointestinal tolerability compared to MMF, suggesting structural modifications can enhance therapeutic profiles .

Biological Activity

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), primarily recognized for its immunosuppressive properties. This compound plays a significant role in preventing organ rejection post-transplantation and managing autoimmune diseases. Understanding its biological activity involves exploring its mechanisms of action, efficacy in clinical settings, and specific case studies that highlight its therapeutic potential.

Mycophenolate mofetil acts as a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH) , an enzyme crucial for the de novo synthesis pathway of purine nucleotides. The inhibition of IMPDH leads to a depletion of guanosine nucleotides, which is particularly effective in lymphocytes (T and B cells), resulting in:

- Inhibition of lymphocyte proliferation : This is crucial for preventing the immune response against transplanted organs.

- Reduction in antibody formation : By limiting the proliferation of B cells, MMF decreases the production of antibodies that can lead to graft rejection.

- Anti-inflammatory effects : Mycophenolate mofetil also reduces the expression of pro-inflammatory cytokines and mediators, contributing to its therapeutic effects in autoimmune diseases.

Pharmacokinetics

The pharmacokinetics of mycophenolate mofetil reveal important details about its absorption, distribution, metabolism, and excretion:

- Absorption : MMF is rapidly absorbed with a bioavailability of approximately 94%. The peak plasma concentration of MPA occurs 60 to 90 minutes after oral administration.

- Distribution : The volume of distribution ranges from 3.6 to 4.0 L/kg, indicating extensive distribution into tissues.

- Metabolism : MMF is metabolized by liver carboxylesterases into MPA, which is the active form. MPA is further metabolized into an inactive glucuronide metabolite.

- Protein Binding : MPA has a high protein binding rate (97%), primarily to albumin.

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of mycophenolate mofetil in various clinical settings. Below are key findings from significant studies:

Case Studies

- Ocular Inflammation Management : In a pilot study involving patients with uncontrolled ocular inflammation, the introduction of MMF led to significant symptom improvement and allowed for reduced steroid dosages in most participants. This highlights MMF's role as a steroid-sparing agent.

- ANCA-Associated Vasculitis : A systematic review indicated that MMF could serve as an effective remission induction therapy for non-life-threatening ANCA-associated vasculitis, providing an alternative to traditional therapies like cyclophosphamide.

- Transplantation Outcomes : In renal transplant recipients, MMF has been shown to improve graft survival rates when used in conjunction with other immunosuppressants, demonstrating its critical role in transplant medicine.

Q & A

Basic Research Questions

Q. What is the mechanism of action of mycophenolate mofetil (MMF) in immunosuppression, and how is its inhibitory activity on IMPDH quantified experimentally?

- Answer : MMF is hydrolyzed to mycophenolic acid (MPA), which selectively inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine synthesis pathway. IMPDH inhibition reduces guanosine nucleotide levels, suppressing lymphocyte proliferation.

- Methodology : IMPDH activity is quantified via spectrophotometric assays measuring the conversion of NAD⁺ to NADH at 340 nm using purified IMPDH isoforms (e.g., IMPDH1/2) . Dose-response curves (IC₅₀ values) and competitive/non-competitive inhibition models are used to characterize potency.

Q. What standardized analytical methods are recommended for quantifying MMF and its metabolites in biological matrices?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is widely validated for MMF and MPA quantification. A typical protocol includes:

- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in gradient elution.

- Detection : 254 nm for MPA, 215 nm for MMF .

- Validation parameters : Linearity (1–50 µg/mL), precision (RSD <5%), recovery (>90%) .

Q. Which experimental models are used to study MMF’s efficacy in autoimmune and inflammatory diseases?

- Answer : Preclinical studies use:

- In vivo : Rodent models of lupus nephritis (e.g., NZB/W mice), diabetic nephropathy (streptozotocin-induced rats), and immune thrombocytopenia .

- In vitro : Human peripheral blood mononuclear cells (PBMCs) stimulated with mitogens (e.g., concanavalin A) to assess lymphocyte proliferation inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in MMF’s reported efficacy across clinical trials for autoimmune diseases?

- Answer : Discrepancies arise from variability in patient stratification, dosing regimens, and endpoint definitions. A meta-analysis approach is recommended:

- Data extraction : Include study design, population demographics, MMF dose, comparator drugs, and response criteria (e.g., complete/partial remission).

- Statistical models : Use random-effects models to account for heterogeneity, and subgroup analyses to identify predictors (e.g., disease severity, concomitant therapies) .

Q. What novel strategies are being explored to optimize MMF synthesis and reduce impurities like "Impurity B"?

- Answer : Advanced purification techniques include:

- Crystallization : Using ethyl acetate/hexane mixtures to isolate MMF from residual morpholinoethyl intermediates.

- Chromatography : Preparative HPLC with trifluoroacetic acid as a mobile phase additive to enhance separation .

- Quality control : Impurity profiling via LC-MS to ensure ≤0.1% impurity levels per ICH guidelines .

Q. What are the methodological challenges in assessing bioequivalence for generic MMF formulations using EMA guidelines?

- Answer : The EMA mandates bioequivalence studies based on MPA pharmacokinetics (AUC, Cmax) rather than the prodrug (MMF) due to its rapid hydrolysis (<1 hr half-life). Key challenges include:

- Sampling frequency : Dense sampling (e.g., 0.5, 1, 2, 4, 6, 8, 12 hr) to capture MPA’s biphasic elimination.

- Statistical criteria : 90% confidence intervals for AUC and Cmax must fall within 80–125% .

Q. How can researchers design experiments to evaluate MMF’s role in modulating hyperinflammation versus immunosuppression in sepsis models?

- Answer : A dual approach is required:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.